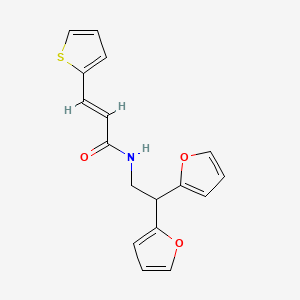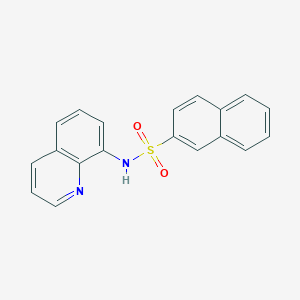
(2-Naphthylsulfonyl)-8-quinolylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2-Naphthylsulfonyl)-8-quinolylamine” is a complex organic molecule. It likely contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The “sulfonyl” part suggests the presence of a sulfonyl functional group (R-SO2-R’), and “quinolylamine” indicates a quinoline structure, which is a heterocyclic aromatic organic compound with two fused benzene rings .
Synthesis Analysis
While specific synthesis methods for “(2-Naphthylsulfonyl)-8-quinolylamine” are not available, similar compounds often involve multicomponent reactions . For instance, 2-naphthol has been used in the design and synthesis of various heterocyclic compounds .Molecular Structure Analysis
The molecular structure of “(2-Naphthylsulfonyl)-8-quinolylamine” would likely be complex due to the presence of multiple functional groups and aromatic rings .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, 2-naphthol is known to participate in various organic reactions due to its electron-rich aromatic framework and multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Naphthylsulfonyl)-8-quinolylamine” would be determined by its specific molecular structure. For example, properties such as solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .Aplicaciones Científicas De Investigación
Chemistry and Biochemistry of Naphthoquinones
Naphthoquinones, including (2-Naphthylsulfonyl)-8-quinolylamine derivatives, are known for their highly reactive nature and interaction with biological systems. They promote various actions such as inflammatory, anti-inflammatory, anticancer activities, and also induce toxicities. Naphthoquinones are prevalent as natural products and as environmental chemicals, found in the atmosphere as products of fuel and tobacco combustion. They exert their actions through prooxidant activities, reducing oxygen to reactive oxygen species, and as electrophiles, forming covalent bonds with tissue nucleophiles. This affects various cell signaling pathways that promote and protect against inflammatory responses and cell damage (Kumagai et al., 2012).
Synthesis and Applications in Organic Chemistry
(2-Naphthylsulfonyl)-8-quinolylamine and its derivatives are used in organic synthesis, showcasing the versatility of naphthyl and quinolyl groups. These compounds are crucial in the ortho-directed metalation of sulfoxides, leading to the formation of various organic molecules. Such processes highlight the importance of these compounds in the development of novel synthetic routes and methodologies in organic chemistry (Le Fur et al., 2006).
Antitumor Activities
Functionalized derivatives of naphthyridines, which can be synthesized from (2-Naphthylsulfonyl)-8-quinolylamine, have shown promising antitumor activities. The development of novel functionalized 1,8-naphthyridine and chromeno[2,3-b]quinoline derivatives has been explored, with several compounds demonstrating significant antiproliferative properties in vitro against cancer cells (Fu et al., 2015).
Catalysis and Material Science
In the field of catalysis and material science, (2-Naphthylsulfonyl)-8-quinolylamine derivatives are part of the synthesis of novel catalysts and materials. For example, dirhodium(II,II) paddlewheel complexes featuring tridentate ligands derived from naphthyridine demonstrate strong absorption in the ultraviolet/visible range and into the near-infrared region. These complexes are capable of undergoing reversible bimolecular electron transfer, highlighting their potential in semiconductor applications and photochemical reactions (Whittemore et al., 2018).
Environmental and Green Chemistry
(2-Naphthylsulfonyl)-8-quinolylamine derivatives also find applications in environmental and green chemistry. They are used in the development of environmentally benign synthesis protocols, such as the multicomponent synthesis of medicinally privileged compounds. These methodologies emphasize the importance of sustainable and eco-friendly chemical processes (Pandit et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-quinolin-8-ylnaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-24(23,17-11-10-14-5-1-2-6-16(14)13-17)21-18-9-3-7-15-8-4-12-20-19(15)18/h1-13,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZMYJGUAOTQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-8-yl)naphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2959821.png)
![N-[(3R)-Pyrrolidin-3-yl]pyridin-2-amine dihydrochloride](/img/no-structure.png)
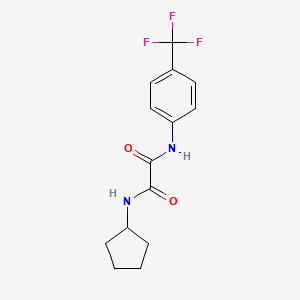
![4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2959825.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide](/img/structure/B2959826.png)
![N'-[(1E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B2959827.png)
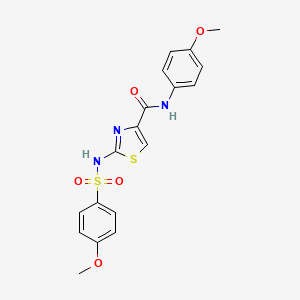
![2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B2959829.png)
![1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2959830.png)
![N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2959832.png)
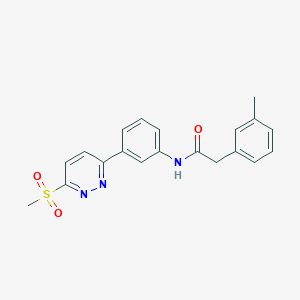
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2959836.png)
![4-Cyclopropyl-6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2959839.png)
